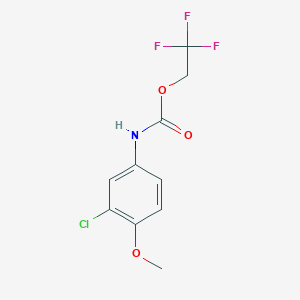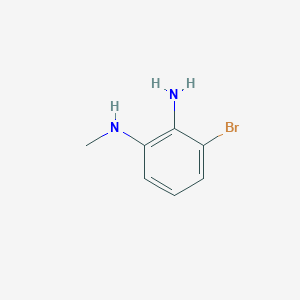![molecular formula C15H19ClN2O3 B1439194 1-{4-[(3-Acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one CAS No. 1157885-84-1](/img/structure/B1439194.png)
1-{4-[(3-Acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one
Overview
Description
1-{4-[(3-Acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one is a complex organic compound with a unique structure that combines a piperazine ring with a substituted phenyl group
Preparation Methods
The synthesis of 1-{4-[(3-Acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the substituted phenyl group and the piperazine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s interactions with biological systems are of interest for developing new drugs.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: The compound can be used in the production of various chemical products
Mechanism of Action
The mechanism by which 1-{4-[(3-Acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, making the compound useful for therapeutic purposes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Properties
IUPAC Name |
1-[3-[(4-acetylpiperazin-1-yl)methyl]-5-chloro-2-hydroxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-10(19)14-8-13(16)7-12(15(14)21)9-17-3-5-18(6-4-17)11(2)20/h7-8,21H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFDKERIFJQVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1O)CN2CCN(CC2)C(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate](/img/structure/B1439112.png)

![3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B1439114.png)






![N-[(4-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1439129.png)
![2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1439131.png)
![[6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol](/img/structure/B1439132.png)
![tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B1439133.png)

